methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate typically involves the cyclization of hydrazides with carbon dioxide. One common method starts with the commercially available 1,2,4-triazole-3-carboxylic acid, which is converted to the desired oxadiazole through a series of reactions involving hydrazine and carbon dioxide . The reaction conditions often require the use of strong acids like concentrated sulfuric acid or reagents such as phosphorus oxychloride (POCl3) .
Industrial Production Methods
In industrial settings, the production of oxadiazoles, including this compound, may involve more scalable and environmentally benign methods. These methods often utilize palladium-catalyzed cyclization reactions under carbon monoxide (CO) atmosphere with triethylamine (TEA) as a solvent . This approach minimizes the use of harsh reagents and allows for higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and aromatic compounds with different functional groups.
Scientific Research Applications
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being studied for their anticancer properties.
Mechanism of Action
The mechanism of action of methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with various molecular targets. In medicinal applications, the compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact pathways and targets depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family with similar structural features but different reactivity and applications.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different chemical properties and biological activities.
Benzimidazole: A structurally related compound with a fused benzene and imidazole ring, known for its diverse pharmacological activities.
Uniqueness
Methyl 4-(5-oxo-4H-1,3,4-oxadiazol-2-yl)benzoate stands out due to its specific combination of the oxadiazole ring and the benzoate group, which imparts unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 4-(2-oxo-3H-1,3,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C10H8N2O4/c1-15-9(13)7-4-2-6(3-5-7)8-11-12-10(14)16-8/h2-5H,1H3,(H,12,14) |
InChI Key |
CAERDZZPKKXCNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.